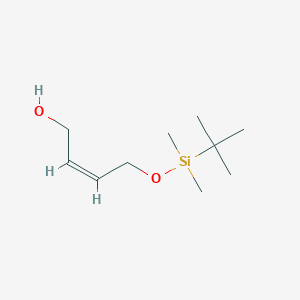

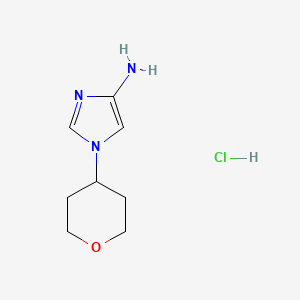

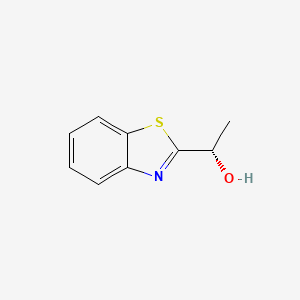

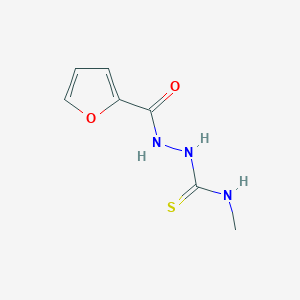

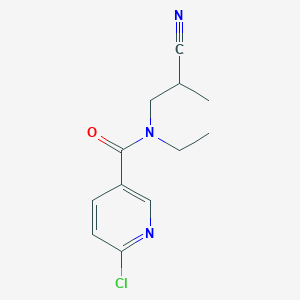

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related imidazole and pyran derivatives often involves palladium-catalyzed amidation of chloro-amino-heterocycles, demonstrating a pathway that could potentially be adapted for the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride. This method provides an efficient route to products with substitutions at critical positions, indicative of the versatility in synthesizing complex molecules like 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride (Rosenberg, Zhao, & Clark, 2012).

Molecular Structure Analysis

The molecular structure of compounds containing imidazole and pyran rings, such as 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride, involves intricate arrangements of atoms allowing for various chemical reactions and interactions. The tetranuclear copper(II) complex study involving imidazolate-bridged structures provides insight into the complex geometry and electronic environment that can influence the reactivity and properties of such molecules (Chaudhuri et al., 1993).

Chemical Reactions and Properties

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride can participate in various chemical reactions, including amide coupling and amination, due to the presence of reactive functional groups. For instance, the synthesis of tetrahydrobenzo[b]pyrans catalyzed by 1,3-dibenzyl-1H-benzo[d]imidazole-3-ium chloride showcases the reactivity of related structures, highlighting the potential chemical transformations 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride might undergo (Moradi Delfani, Kiyani, & Zamani, 2023).

Physical Properties Analysis

The physical properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride, such as solubility, melting point, and stability, are influenced by its molecular structure. Studies on related compounds, like the synthesis of tetrahydroimidazo[1,5-a]pyrazine, provide insights into the solvents, reaction conditions, and physical characteristics that might be relevant to our compound of interest (Teng Da-wei, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are crucial for understanding 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride. For example, the organocatalytic synthesis of 4H,5H-pyrano[2,3-c]pyrazoles illustrates the type of catalytic reactions and chemical behavior that similar structures might exhibit, suggesting potential pathways for functionalization and derivatization of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride (Enders, Grossmann, Gieraths, Duezdemir, & Merkens, 2012).

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound has been a cornerstone in the synthesis of various chemically diverse libraries. It has been notably used in:

- The synthesis of a novel series of derivatives by undergoing O-alkylation and reacting with various compounds to produce derivatives with potential antibacterial activity (Prasad, 2021).

- Generating a structurally diverse library of compounds through alkylation and ring closure reactions, expanding the potential applications in different chemical domains (Roman, 2013).

- Synthesizing nitrogen-rich molecules for potential applications in gas generators, highlighting its role in creating high-energy materials (Srinivas et al., 2014).

Structural and Mechanistic Studies

The compound has been instrumental in understanding chemical structures and mechanisms:

- Employed in the synthesis of diamides, aiding in understanding structural nuances and potential applications in medicinal chemistry (Agekyan & Mkryan, 2015).

- Used in studies to synthesize and evaluate structures for their potential anti-inflammatory and antioxidant properties, contributing to medicinal chemistry and pharmaceutical studies (Shankar et al., 2017).

- Facilitated the synthesis of N-heterocycle-fused compounds, aiding in understanding and expanding the chemical space of heterocyclic chemistry (Dzedulionytė et al., 2022).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(oxan-4-yl)imidazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c9-8-5-11(6-10-8)7-1-3-12-4-2-7;/h5-7H,1-4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHHCKHXAIYNLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(N=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

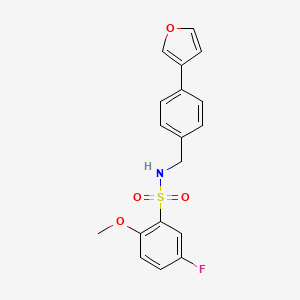

![2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2498854.png)

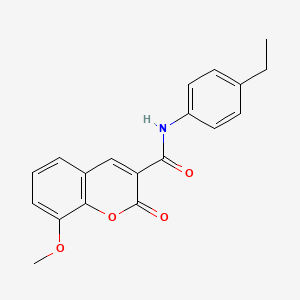

![Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2498865.png)

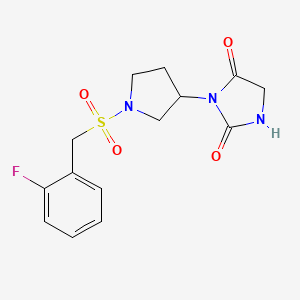

![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)

![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)

![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)